molecular formula C18H29ClN2O3 B13761529 2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride CAS No. 55792-15-9

2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride

Cat. No.: B13761529
CAS No.: 55792-15-9
M. Wt: 356.9 g/mol
InChI Key: DCLPEHBVFJGXNB-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl linker, and a butoxyphenyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride typically involves the reaction of piperidine with an appropriate ethylating agent, followed by the introduction of the butoxyphenyl carbamate group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the butoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidin-1-ium-1-ylethyl N-(4-pentoxyphenyl)carbamate;chloride
  • 2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate;chloride

Uniqueness

2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride is unique due to its specific butoxyphenyl group, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and development in various scientific fields.

Properties

CAS No.

55792-15-9

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-2-3-14-22-17-9-7-16(8-10-17)19-18(21)23-15-13-20-11-5-4-6-12-20;/h7-10H,2-6,11-15H2,1H3,(H,19,21);1H

InChI Key

DCLPEHBVFJGXNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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